molecular formula C23H24N4S2 B11500870 7-(dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11500870
M. Wt: 420.6 g/mol
InChI Key: DYRFKUPKQYSUNK-UHFFFAOYSA-N
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Description

7-(Dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde, followed by cyclization with a suitable reagent to form the thiazolopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve overall efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(Dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

7-(Dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer agent and enzyme inhibitor.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidine-7(6H)-ones: These compounds share a similar core structure but differ in the substituents attached to the thiazolopyrimidine ring.

    Thiazolo[3,2-a]pyrimidines: These compounds have a different fusion pattern of the thiazole and pyrimidine rings but exhibit similar biological activities.

Uniqueness

The uniqueness of 7-(dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H24N4S2

Molecular Weight

420.6 g/mol

IUPAC Name

7-(dipropylamino)-3,5-diphenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C23H24N4S2/c1-3-15-26(16-4-2)21-19-22(25-20(24-21)17-11-7-5-8-12-17)27(23(28)29-19)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

DYRFKUPKQYSUNK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC2=C1SC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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